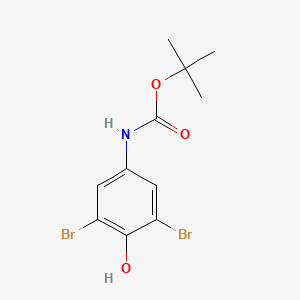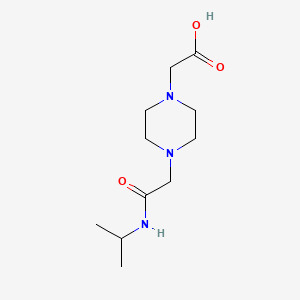
2-(4-(2-(Isopropylamino)-2-oxoethyl)piperazin-1-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-(Isopropylamino)-2-oxoethyl)piperazin-1-YL)acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an isopropylamino group and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Isopropylamino)-2-oxoethyl)piperazin-1-YL)acetic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with an appropriate acylating agent to introduce the isopropylamino group. This can be achieved using reagents such as isopropylamine and an acyl chloride or anhydride under controlled conditions.
Introduction of the Acetic Acid Moiety: The next step involves the introduction of the acetic acid moiety. This can be accomplished by reacting the intermediate piperazine derivative with a suitable carboxylating agent, such as chloroacetic acid, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2-(Isopropylamino)-2-oxoethyl)piperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetic acid moiety.
Aplicaciones Científicas De Investigación
2-(4-(2-(Isopropylamino)-2-oxoethyl)piperazin-1-YL)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(2-(Isopropylamino)-2-oxoethyl)piperazin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2-Chloroacetyl)piperazin-1-yl)acetic acid: A similar compound with a chloroacetyl group instead of the isopropylamino group.
2-(4-Phenylpiperazin-1-yl)acetic acid: A derivative with a phenyl group attached to the piperazine ring.
Uniqueness
2-(4-(2-(Isopropylamino)-2-oxoethyl)piperazin-1-YL)acetic acid is unique due to the presence of the isopropylamino group, which imparts distinct physicochemical properties and biological activities. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C11H21N3O3 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2-[4-[2-oxo-2-(propan-2-ylamino)ethyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C11H21N3O3/c1-9(2)12-10(15)7-13-3-5-14(6-4-13)8-11(16)17/h9H,3-8H2,1-2H3,(H,12,15)(H,16,17) |
Clave InChI |
VSWOJONCHIJPLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)CN1CCN(CC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


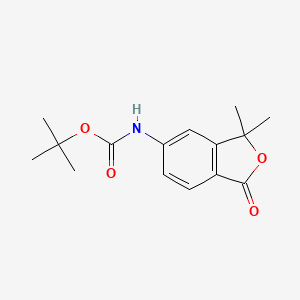


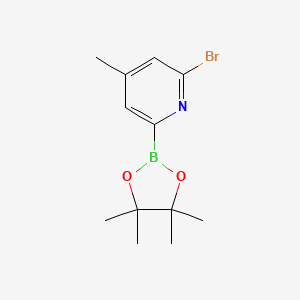
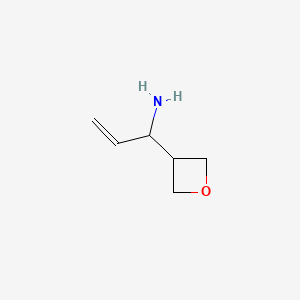
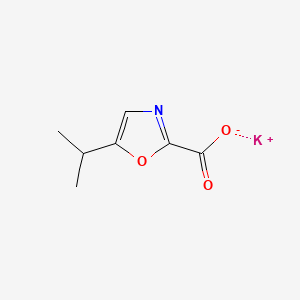
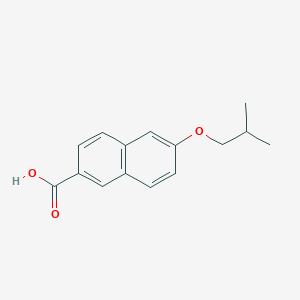
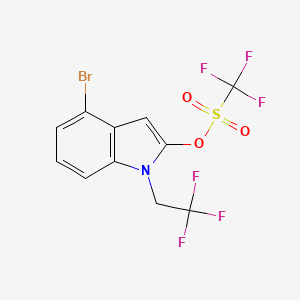
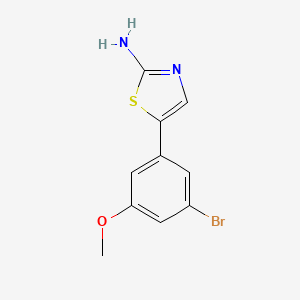
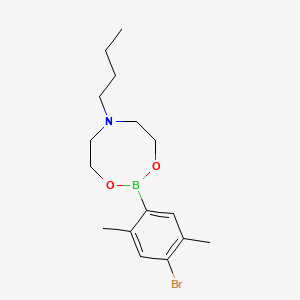

![(S)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14020703.png)

